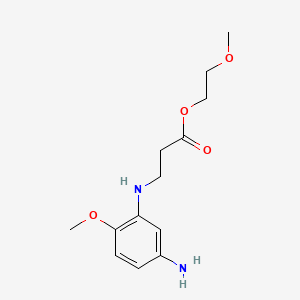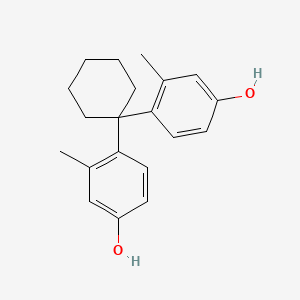
Manganese diisononanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Manganese diisononanoate is a chemical compound that belongs to the class of metal carboxylates. It is formed by the reaction of manganese with isononanoic acid. This compound is often used as a catalyst in various industrial processes due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Manganese diisononanoate can be synthesized through the reaction of manganese salts (such as manganese chloride or manganese acetate) with isononanoic acid. The reaction typically occurs in a solvent like toluene or xylene under reflux conditions. The product is then purified through filtration and recrystallization .
Industrial Production Methods: In industrial settings, this compound is produced in large reactors where manganese salts are reacted with isononanoic acid under controlled temperature and pressure conditions. The process involves continuous stirring and monitoring to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions: Manganese diisononanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form manganese oxides.
Reduction: It can be reduced to manganese metal under specific conditions.
Substitution: It can participate in substitution reactions where the isononanoate group is replaced by other ligands
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) in basic solutions.
Reduction: Hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Various organic ligands under reflux conditions
Major Products Formed:
Oxidation: Manganese dioxide (MnO₂).
Reduction: Manganese metal (Mn).
Substitution: Manganese complexes with different ligands
Aplicaciones Científicas De Investigación
Manganese diisononanoate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential role in biological systems as a trace element.
Medicine: Studied for its potential therapeutic effects and as a contrast agent in imaging techniques.
Industry: Utilized in the production of coatings, plastics, and other materials due to its catalytic properties .
Mecanismo De Acción
The mechanism by which manganese diisononanoate exerts its effects involves its ability to act as a catalyst. It facilitates various chemical reactions by lowering the activation energy required for the reactions to occur. The molecular targets and pathways involved include:
Oxidative Stress: It can generate reactive oxygen species (ROS) that participate in oxidation reactions.
Enzyme Activation: It can activate certain enzymes by providing the necessary manganese ions as cofactors .
Comparación Con Compuestos Similares
Manganese Acetate: Another manganese carboxylate used in similar applications.
Manganese Chloride: A manganese salt with different solubility and reactivity properties.
Manganese Oxide: Used in catalysis and as a precursor for other manganese compounds
Uniqueness: Manganese diisononanoate is unique due to its specific ligand (isononanoate) which provides distinct solubility and reactivity properties compared to other manganese compounds. This makes it particularly useful in certain catalytic applications where other manganese compounds may not be as effective .
Propiedades
Número CAS |
84962-56-1 |
|---|---|
Fórmula molecular |
C18H34MnO4 |
Peso molecular |
369.4 g/mol |
Nombre IUPAC |
manganese(2+);7-methyloctanoate |
InChI |
InChI=1S/2C9H18O2.Mn/c2*1-8(2)6-4-3-5-7-9(10)11;/h2*8H,3-7H2,1-2H3,(H,10,11);/q;;+2/p-2 |
Clave InChI |
PDSCRKVHEBVLOM-UHFFFAOYSA-L |
SMILES canónico |
CC(C)CCCCCC(=O)[O-].CC(C)CCCCCC(=O)[O-].[Mn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7,18-Bis[2-(4-methoxyphenyl)ethyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13771780.png)





![Cuprate(4-), [mu-[[7,7'-[[3,3'-di(hydroxy-kappaO)[1,1'-biphenyl]-4,4'-diyl]bis(azo-kappaN1)]bis[8-(hydroxy-kappaO)-1,6-naphthalenedisulfonato]](8-)]]di-, tetrasodium](/img/structure/B13771818.png)
![Butanamide, N-[2-[(2,6-dicyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]-](/img/structure/B13771825.png)
![[3-hydroxy-5-(trimethylazaniumyl)phenyl]-trimethylazanium;dichloride](/img/structure/B13771827.png)



![4-(4-Chlorophenyl)-5-[2-(4-phenyl-1-piperazinyl)ethyl]-1,3-dioxol-2-one dihydrochloride](/img/structure/B13771849.png)

